europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Luminescence

Europium(III) possesses luminescent properties, meaning it can absorb light and then emit light of a different wavelength. Eu(tmcp)₃ exhibits strong red luminescence, making it a potential candidate for various applications like light-emitting devices (LEDs) and bioimaging [].

Redox behavior

Eu(tmcp)₃ can undergo reversible oxidation and reduction processes. This redox activity makes it a potential candidate for use in catalysis and energy storage applications [].

Luminescence Applications

The red luminescence of Eu(tmcp)₃ can be tuned by modifying the surrounding chemical environment. Researchers are exploring this property for various applications:

Light-Emitting Devices (LEDs)

Eu(tmcp)₃ can be incorporated into LEDs to generate red light. The tunability of its luminescence allows for the development of LEDs with desired color characteristics [].

Bioimaging

By attaching biomolecules to Eu(tmcp)₃, researchers can create luminescent probes for studying biological processes within cells. The red luminescence of Eu(tmcp)₃ allows for deep tissue penetration, making it valuable for in vivo imaging applications.

Catalysis and Energy Storage

Eu(tmcp)₃ exhibits reversible redox behavior, meaning it can change its oxidation state. This property makes it a potential candidate for:

Catalysis

Eu(tmcp)₃ can be used as a catalyst for various organic reactions. The ability to tune its redox properties allows researchers to design catalysts for specific reactions.

Energy Storage

The reversible redox behavior of Eu(tmcp)₃ suggests potential applications in energy storage devices like batteries. Researchers are investigating its use in developing new battery materials.

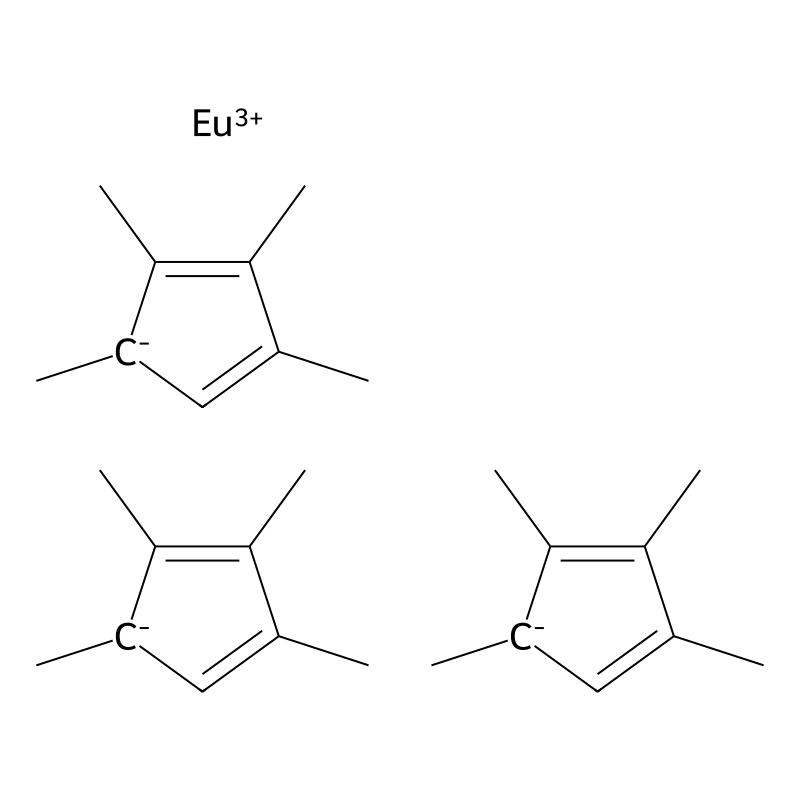

Europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is a coordination compound consisting of europium, a lanthanide metal known for its luminescent properties, complexed with the ligand 1,2,4,5-tetramethylcyclopenta-1,3-diene. This ligand is a derivative of cyclopentadiene, featuring four methyl groups that enhance its stability and reactivity. The compound is characterized by its purple to dark purple appearance and is utilized in various scientific and industrial applications due to its unique luminescent properties and reactivity profile .

- Oxidation: The europium center can be oxidized to higher oxidation states under specific conditions.

- Reduction: Reduction reactions can convert europium(III) to europium(II), altering the compound’s properties.

- Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.

Common Reagents and Conditions

Reactions involving europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene typically utilize solvents such as tetrahydrofuran or dimethylformamide. Common reagents include:

- Oxidizing agents: Hydrogen peroxide for oxidation.

- Reducing agents: Sodium borohydride for reduction.

- Ligands: Various ligands for substitution reactions.

These reactions are usually conducted under controlled temperatures and inert atmospheres to prevent oxidation and ensure the stability of the products.

Major Products

The products formed from these reactions vary based on the specific reagents and conditions used. For instance:

- Oxidation may yield europium(IV) complexes.

- Reduction can produce europium(II) species.

- Substitution reactions result in new europium complexes with different ligands.

Research indicates that europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene has potential biological applications. It is employed in bioimaging as a luminescent probe for detecting biological molecules. Additionally, it is being investigated for use in photodynamic therapy and as a contrast agent in magnetic resonance imaging (MRI) due to its luminescent properties that allow for enhanced imaging contrast.

The synthesis of europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene typically involves reacting europium(III) chloride with 1,2,4,5-tetramethylcyclopenta-1,3-diene in an appropriate solvent. The reaction is often conducted under an inert atmosphere to mitigate oxidation risks. After heating the mixture to facilitate complex formation, purification can be achieved through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, similar synthetic routes are adapted for larger-scale production. Automated reactors and continuous flow systems enhance efficiency and yield. Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure product purity .

Europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene has diverse applications across various fields:

- Chemistry: Acts as a catalyst in organic reactions and serves as a precursor for synthesizing other europium complexes.

- Biology: Utilized in bioimaging and as a luminescent probe for biological detection.

- Medicine: Investigated for photodynamic therapy applications and as a contrast agent in MRI.

- Industry: Employed in producing optoelectronic devices like organic light-emitting diodes (OLEDs) and high-power laser materials .

The interaction mechanism of europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene involves energy transfer from the ligands to the europium ion. This energy transfer results in luminescence and is crucial for its applications in bioimaging and catalysis. The specific molecular targets and pathways depend on the application context—whether targeting biological molecules or engaging with organic substrates in catalytic processes.

Similar Compounds

Several compounds share structural or functional similarities with europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene:

- Tris(tetramethylcyclopentadienyl)europium(II): A related compound featuring different oxidation states of europium.

- Tris(cyclopentadienyl)europium(III): Another coordination compound with cyclopentadienyl ligands.

| Compound Name | CAS Number | Molecular Formula | Characteristics |

|---|---|---|---|

| Europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene | 308847-87-2 | C27H39Eu | Luminescent properties; used in bioimaging |

| Tris(tetramethylcyclopentadienyl)europium(II) | 308847-87-2 | C27H39Eu | Different oxidation state; similar applications |

| Tris(cyclopentadienyl)europium(III) | n/a | C15H15Eu | Less sterically hindered; different reactivity |

Uniqueness

Europium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene stands out due to its specific ligand structure which enhances both stability and reactivity compared to other similar compounds. Its unique luminescent properties make it particularly valuable in bioimaging applications where high sensitivity is required .